molecular formula C11H8FNO2S B1441683 Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate CAS No. 1343421-22-6

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate

Cat. No. B1441683
CAS RN: 1343421-22-6
M. Wt: 237.25 g/mol
InChI Key: QBJNWWULHUVRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate”, also known as TFPC, is a complex organic molecule with the molecular formula C13H8FNO2S. It contains both a fluorine atom and a thiophene ring. The CAS Number of this compound is 1343421-22-6 .


Molecular Structure Analysis

The molecular weight of “Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate” is 237.25 . The InChI code for this compound is 1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2 .


Physical And Chemical Properties Analysis

“Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate” is a powder . It should be stored at room temperature .

Scientific Research Applications

Material Science

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate: is a compound that has potential applications in material science due to its structural properties. The presence of both thiophene and pyridine rings could make it a candidate for creating novel polymers with specific characteristics such as enhanced thermal stability or electrical conductivity. These polymers could be used in various industries, including electronics for OLEDs or OFETs .

Chemical Synthesis

In chemical synthesis, this compound can serve as a versatile intermediate. Its ability to participate in various reactions due to the reactive sites on both rings makes it valuable for synthesizing complex molecules. For example, it could be used in cross-coupling reactions to create new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Chromatography

In chromatography, Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate could be used to develop new stationary phases for separation processes. Its unique structure might interact with analytes differently compared to traditional stationary phases, potentially offering improved resolution and selectivity in the separation of complex mixtures .

Analytical Research

This compound could be used as a standard or reference material in analytical research. Due to its defined structure and properties, it can help in the calibration of instruments or as a comparison standard in mass spectrometry and NMR spectroscopy to determine the structure of unknown compounds .

Life Science Research

In life sciences, the compound’s structure containing both thiophene and pyridine could be explored for its biological activity. It might serve as a scaffold for developing new drugs or as a probe in biochemical assays to study biological processes and disease mechanisms .

Pharmacology

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate: may have applications in pharmacology as a precursor for the synthesis of pharmacologically active molecules. Its structure allows for modifications that could lead to the development of new therapeutic agents with potential activity against various diseases .

properties

IUPAC Name

thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNWWULHUVRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.